N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a butyl group at the 1-position and a 4-methoxybenzenesulfonamide moiety at the 6-position. Its molecular formula is C₂₀H₂₃N₂O₃S, with a calculated molecular weight of 371.47 g/mol. Its structural complexity necessitates specialized synthetic routes, often involving nitro reduction and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-4-13-22-19-11-6-16(14-15(19)5-12-20(22)23)21-27(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,21H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSPOSLVZRMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzenesulfonyl chloride with 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydroquinolinone derivatives with sulfonamide or carboximidamide substituents. Below is a detailed comparison with structurally related analogs:
Key Observations:
Conversely, the 4-methoxybenzenesulfonamide group introduces hydrogen-bonding capacity, which may favor target binding . Compounds with thiophene-carboximidamide (e.g., 26) or tetrahydroisoquinoline () substituents exhibit divergent electronic profiles, influencing receptor selectivity .
Synthetic Complexity :
- Nitro reductions (e.g., compound 24, 72.9% yield) are more efficient than coupling reactions involving thioimidates (e.g., compound 26, 56% yield), suggesting that the target compound’s synthesis may require optimization to mitigate moderate yields .
- The lumping strategy () implies that analogs with similar cores but varying substituents (e.g., methoxy vs. thiophene) could share synthetic intermediates, streamlining production .
Biological Implications: While direct antimicrobial data are absent in the evidence, sulfonamide derivatives are historically associated with enzyme inhibition (e.g., carbonic anhydrase). The methoxy group may modulate binding affinity compared to non-substituted analogs . The tetrahydroisoquinoline hybrid in highlights the role of bicyclic systems in enhancing metabolic stability, a feature absent in the target compound .
Research Findings and Limitations
- Structural-Activity Relationships (SAR): Minor substituent changes significantly alter physicochemical properties. For instance, replacing the butyl group with a diethylaminoethyl chain (compound 27) reduces yield (43.7%) but may enhance solubility .
- Reaction Challenges : underscores the difficulty in predicting reaction outcomes even among structurally similar compounds, emphasizing the need for rigorous optimization in synthesizing the target molecule .
Q & A
Q. What are the optimal synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide?
The synthesis typically involves a multi-step process:
- Povarov reaction to construct the tetrahydroquinoline core using 1-butylamine and an appropriate dienophile.
- Sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Purification via column chromatography or preparative HPLC to achieve >95% purity . Key factors affecting yield include temperature control (reflux for cyclization) and solvent selection (polar aprotic solvents enhance reactivity).
Q. Which analytical methods are most reliable for structural confirmation?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software for refinement) to resolve complex stereochemical ambiguities .
Q. How can solubility and stability challenges be addressed during formulation?
- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or pH adjustment (e.g., phosphate buffer at pH 7.4).
- Stability : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (25–40°C), monitored via HPLC to identify degradation products .
Q. What purity assessment protocols are recommended?
- HPLC with UV detection (λ = 254 nm) and C18 columns for separation.
- Elemental analysis to confirm stoichiometry (±0.3% tolerance).
- TLC for rapid purity screening during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl, propyl instead of butyl) or methoxy group replacements (e.g., halogen, nitro).
- Computational docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., dihydropteroate synthase). Validate predictions via in vitro inhibition assays .
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines).
- Substituent effect analysis : Use multivariate regression to isolate contributions of specific functional groups to activity .
Q. How is the enzyme inhibition mechanism elucidated?
- In vitro assays : Measure inhibition of dihydropteroate synthase activity using spectrophotometric detection of dihydropteroate formation.
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .
Q. What computational strategies predict metabolic pathways?
- In silico tools : Use SwissADME or MetaCore to simulate phase I/II metabolism (e.g., cytochrome P450 oxidation).
- Molecular dynamics simulations : Model interactions with hepatic enzymes to identify potential metabolites .
Q. How can crystallographic data address stereochemical uncertainties?
Q. What strategies optimize bioactivity in low-solubility analogs?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
